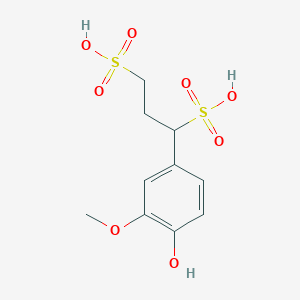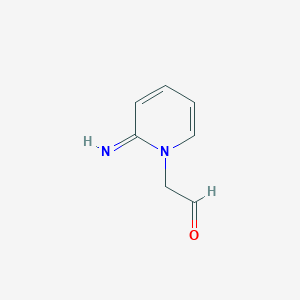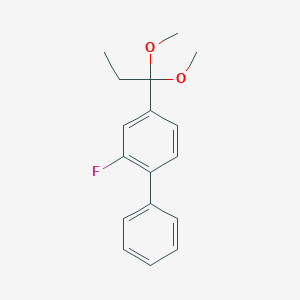
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a 1,1-dimethoxypropyl group at the 4-position and a fluorine atom at the 2-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the 1,1-Dimethoxypropyl Group: The 1,1-dimethoxypropyl group can be introduced through a Friedel-Crafts alkylation reaction using 1,1-dimethoxypropane as the alkylating agent.
Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinating agent, such as potassium fluoride.
Industrial Production Methods
Industrial production of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and reaction conditions are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The fluorine atom and biphenyl core can facilitate binding to specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,1-Dimethoxypropyl)-2-chloro-1,1’-biphenyl
- 4-(1,1-Dimethoxypropyl)-2-bromo-1,1’-biphenyl
- 4-(1,1-Dimethoxypropyl)-2-iodo-1,1’-biphenyl
Uniqueness
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66202-90-2 |
|---|---|
Molekularformel |
C17H19FO2 |
Molekulargewicht |
274.33 g/mol |
IUPAC-Name |
4-(1,1-dimethoxypropyl)-2-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C17H19FO2/c1-4-17(19-2,20-3)14-10-11-15(16(18)12-14)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
TXNQWXIHCQAIKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


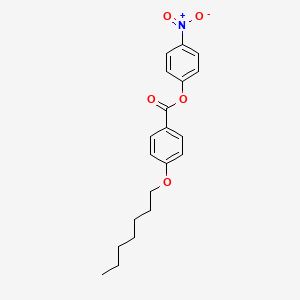
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
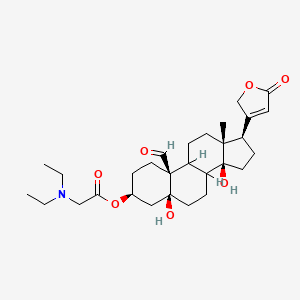
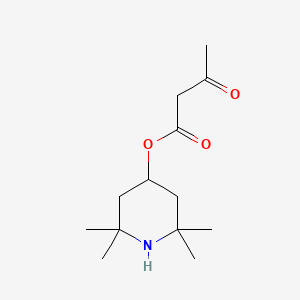

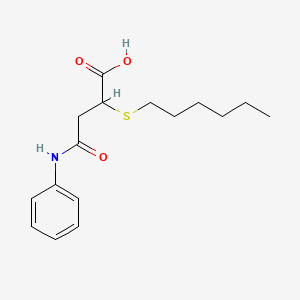
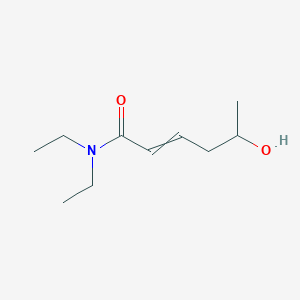

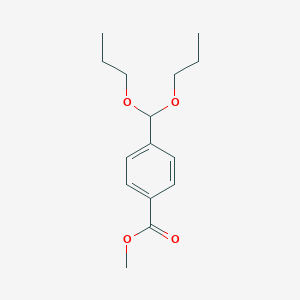
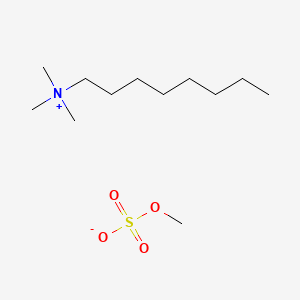
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
